Koaburaside monomethyl ether

描述

Koaburside is a natural lignan glycoside compound found in the wood of Acer saccharum (sugar maple). It is known for its antioxidant properties and has been studied for its potential biological activities .

准备方法

Synthetic Routes and Reaction Conditions

Koaburside can be isolated from the ethanol extract of Acer saccharum wood. The extraction process involves exhaustive extraction with ethanol at room temperature for approximately 1.5 months. The extract is then separated using ordinary-phase silica gel and reverse-phase silica gel chromatography .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of Koaburside. Most of the available data focuses on laboratory-scale extraction and purification from natural sources .

化学反应分析

Types of Reactions

Koaburside undergoes various chemical reactions, including:

Oxidation: Koaburside can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in Koaburside.

Substitution: Substitution reactions can occur at the methoxy and hydroxyl groups of Koaburside.

Common Reagents and Conditions

Common reagents used in the reactions involving Koaburside include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of Koaburside depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of Koaburside .

科学研究应用

作用机制

Koaburside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. The molecular targets and pathways involved in its mechanism of action include the inhibition of reactive oxygen species (ROS) and the modulation of antioxidant enzymes .

相似化合物的比较

Similar Compounds

Koaburside is structurally similar to other lignan glycosides such as:

- Icariside E4

- Cleomiscosin C

- Cleomiscosin D

- Scopoletin

- 5’-Demethylaquillochin

Uniqueness

Koaburside is unique due to its specific structural features, including the presence of methoxy and hydroxyl groups, which contribute to its distinct antioxidant properties.

生物活性

Koaburaside monomethyl ether is a compound derived from various natural sources, particularly from the plant species Koabura. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

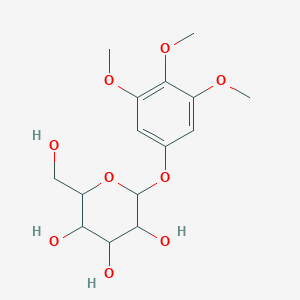

Chemical Structure

The chemical structure of this compound is characterized by its unique arrangement of functional groups that contribute to its biological activity. The compound's molecular formula is essential for understanding its interactions with biological systems.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some tested microorganisms are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer effects of this compound have been evaluated in various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways. The cytotoxicity data are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 20 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 25 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against different types of cancer.

Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative damage. Its ability to scavenge free radicals has been quantified using various assays, including DPPH and ABTS assays. The results are summarized in Table 3.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Scavenging | 25 |

These findings suggest that this compound may play a role in preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens. The results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Candida albicans, highlighting its potential use in treating infections caused by these organisms.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanisms involved include the activation of caspases and the generation of reactive oxygen species (ROS), which are critical for triggering cell death pathways.

属性

IUPAC Name |

2-(hydroxymethyl)-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O9/c1-20-8-4-7(5-9(21-2)14(8)22-3)23-15-13(19)12(18)11(17)10(6-16)24-15/h4-5,10-13,15-19H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLLRWANAFOKON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4,5-Trimethoxyphenyl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41514-64-1 | |

| Record name | 3,4,5-Trimethoxyphenyl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201 - 203 °C | |

| Record name | 3,4,5-Trimethoxyphenyl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Koaburside and where has it been found?

A1: Koaburside is a phenolic glucoside, meaning it is a compound composed of a phenol linked to a glucose molecule. It has been isolated from the stems of Viburnum erosum [] and Spiraea prunifolia var. simpliciflora [, ]. Interestingly, it has also been found alongside other compounds like uridine, adenosine, and randianin in the stem barks of Polyscias serrata, a plant traditionally used for various medicinal purposes in Southeast Asia [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。